molecular formula C6H14ClNO B2820652 [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride CAS No. 2490314-48-0

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B2820652
CAS No.: 2490314-48-0
M. Wt: 151.63
InChI Key: PFSIJGUMSXPLTR-RGMNGODLSA-N
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Description

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a methyl group and a methanol group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base.

    Addition of the Methanol Group: The methanol group can be added through a reduction reaction, often using sodium borohydride or lithium aluminum hydride.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow synthesis techniques to ensure high yield and purity. These methods utilize automated systems to control reaction conditions precisely, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Various reduced derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyrrolidinone: A lactam derivative of pyrrolidine.

    Spiropyrans: Compounds with a spiro-connected pyrrolidine ring.

Uniqueness

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility as a hydrochloride salt and the presence of both a methyl and methanol group make it versatile for various applications.

Properties

IUPAC Name

[(3S)-1-methylpyrrolidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-3-2-6(4-7)5-8;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSIJGUMSXPLTR-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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